![molecular formula C17H23N3O2 B5398561 N,3,3-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5398561.png)
N,3,3-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3,3-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as TMB or TMB-8 and is known for its ability to inhibit the activation of G proteins, which are involved in various physiological processes. In
Wirkmechanismus
TMB-8 works by binding to the G protein-coupled receptor (GPCR) and preventing the activation of the associated G protein. This inhibition of G protein activation results in the reduction of intracellular signaling pathways, which leads to a decrease in the physiological effects mediated by the GPCR. TMB-8 has been shown to be a selective inhibitor of G protein activation, with little effect on other signaling pathways.
Biochemical and physiological effects:
TMB-8 has been shown to have various biochemical and physiological effects. In neuronal cells, TMB-8 has been shown to inhibit the release of neurotransmitters such as dopamine and norepinephrine. In cardiac cells, TMB-8 has been shown to reduce the contractility of the heart muscle. In immune cells, TMB-8 has been shown to inhibit the production of cytokines and chemokines, which are involved in inflammation. These effects make TMB-8 a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TMB-8 has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be obtained in high yields. TMB-8 is also a selective inhibitor of G protein activation, which makes it a useful tool for studying the physiological effects of GPCR signaling. However, TMB-8 also has some limitations for lab experiments. It has a short half-life in vivo, which can make it difficult to study its long-term effects. TMB-8 also has potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of TMB-8. One area of research is the development of more potent and selective inhibitors of G protein activation. Another area of research is the investigation of the long-term effects of TMB-8 on physiological processes. TMB-8 has potential therapeutic applications in the treatment of various diseases, and further research is needed to determine its safety and efficacy in vivo. Overall, TMB-8 is a promising compound with potential therapeutic properties, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of TMB-8 involves several steps, starting with the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine with 3-bromo-2,2-dimethylpropanoic acid. The resulting product is then reacted with sodium hydroxide to form the final compound, TMB-8. The synthesis of TMB-8 is a relatively simple process, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
TMB-8 has been widely studied for its potential therapeutic properties. One of the main areas of research is its ability to inhibit the activation of G proteins, which are involved in various physiological processes such as cell signaling, neurotransmission, and hormone secretion. TMB-8 has been shown to inhibit the activation of G proteins in various cell types, including neuronal cells, cardiac cells, and immune cells. This inhibition of G protein activation has potential therapeutic applications in the treatment of various diseases such as hypertension, heart failure, and inflammation.
Eigenschaften
IUPAC Name |
N,3,3-trimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12-7-6-8-13(9-12)16-18-14(22-19-16)11-20(5)15(21)10-17(2,3)4/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVYTWZRBFCVIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.